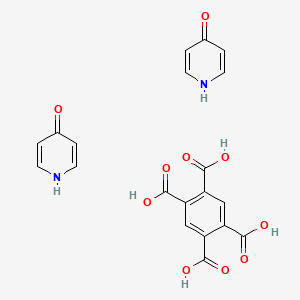
benzene-1,2,4,5-tetracarboxylic acid;1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,4,5-tetracarboxylic acid;1H-pyridin-4-one:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzene-1,2,4,5-tetracarboxylic acid: can be synthesized by the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate or nitric acid.
1H-pyridin-4-one: can be synthesized through the cyclization of appropriate precursors, such as 4-pyridone derivatives.
Industrial Production Methods:
Benzene-1,2,4,5-tetracarboxylic acid: is produced industrially by the catalytic oxidation of durene using air or oxygen in the presence of a catalyst.
1H-pyridin-4-one: is produced through various synthetic routes, including the cyclization of 4-pyridone derivatives under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: Both benzene-1,2,4,5-tetracarboxylic acid and 1H-pyridin-4-one can undergo substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid, sulfuric acid)
Major Products:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry:
Ligand in Metal-Organic Frameworks (MOFs): Benzene-1,2,4,5-tetracarboxylic acid is extensively used as a ligand in the synthesis of MOFs and coordination polymers.
Supramolecular Hydrogels: The compound can be used to prepare supramolecular hydrogels by reacting with 4-hydroxy pyridine.
Biology and Medicine:
Drug Delivery Systems: The compound’s unique structure allows it to be used in drug delivery systems for targeted therapy.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid (Pyromellitic acid): A benzene derivative with four carboxylic acid groups.
1H-pyridin-4-one: A heterocyclic compound with a pyridine ring and a keto group at the 4-position.
Uniqueness:
Combination of Functional Groups:
Properties
CAS No. |
898798-39-5 |
|---|---|
Molecular Formula |
C20H16N2O10 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid;1H-pyridin-4-one |
InChI |
InChI=1S/C10H6O8.2C5H5NO/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;2*7-5-1-3-6-4-2-5/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);2*1-4H,(H,6,7) |
InChI Key |
MOMWUYWUGAXIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=CC1=O.C1=CNC=CC1=O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















